![molecular formula C10H9F3O2 B2430438 1-(4-(Trifluoromethoxy)phenyl)propan-2-one CAS No. 1249274-01-8](/img/structure/B2430438.png)
1-(4-(Trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-(Trifluoromethoxy)phenyl)propan-2-one” is a chemical compound with the CAS Number: 1249274-01-8 . Its IUPAC name is 1-[4-(trifluoromethoxy)phenyl]acetone . The compound has a molecular weight of 218.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Chemical Properties
“1-(4-(Trifluoromethoxy)phenyl)propan-2-one” is a chemical compound with the CAS Number: 1249274-01-8 and a molecular weight of 218.18 .
Soluble Epoxide Hydrolase (sEH) Inhibitor
This compound has been studied for its potential as a soluble epoxide hydrolase (sEH) inhibitor . The inhibition of sEH can effectively maintain endogenous epoxyeicosatrienoic acids (EETs) levels, resulting in the amelioration of inflammation and pain .
Anti-Inflammatory Efficacy
In studies involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice, this compound has shown promising anti-inflammatory efficacy .
Analgesic Efficacy
The compound has been investigated for its analgesic efficacy in a murine pain model of tail-flick reflex .
Fluorine Atom Properties
The presence of fluorine atoms in this compound imparts some special properties, including increased binding interactions, potency, permeability, metabolic stability, decreased pka, clearance, alteration of the conformation, modified physical properties, and selective reactivities .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H320, H335 , which indicate harmfulness if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively.
Mechanism of Action
Target of Action
Compounds with similar structures often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
It’s known that the trifluoromethoxy group attached to the phenyl ring could potentially participate in hydrogen bonding interactions with its targets, influencing their activity .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving the targets it interacts with, leading to downstream effects on cellular processes .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could influence the bioavailability of the compound, affecting its efficacy and potential applications.
Result of Action
The compound’s interactions with its targets could lead to changes in cellular processes, potentially influencing physiological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets . Additionally, the compound’s efficacy could be influenced by individual factors such as age, sex, health status, and genetic makeup.
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSGIYHTBZBJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.